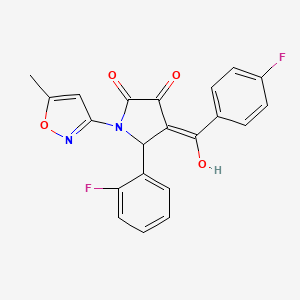

4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

4-(4-Fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a fluorinated pyrrolone derivative characterized by a complex heterocyclic scaffold. The molecule features a 3-hydroxy-pyrrol-2-one core substituted with a 4-fluorobenzoyl group at position 4, a 2-fluorophenyl group at position 5, and a 5-methylisoxazole moiety at position 1. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated aromatic systems.

Properties

IUPAC Name |

(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O4/c1-11-10-16(24-29-11)25-18(14-4-2-3-5-15(14)23)17(20(27)21(25)28)19(26)12-6-8-13(22)9-7-12/h2-10,18,26H,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIDUAIAIFTZKH-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure. One common approach is to begin with a suitable precursor, such as a substituted pyrrole, and then introduce the fluorobenzoyl and isoxazolyl groups through a series of reactions. These reactions may include:

Friedel-Crafts acylation: to introduce the fluorobenzoyl group.

Nucleophilic substitution: to incorporate the isoxazolyl group.

Hydroxylation: to add the hydroxyl group at the appropriate position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: : The fluorobenzoyl group can be reduced to form a corresponding alcohol or amine.

Substitution: : The isoxazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Production of alcohols or amines.

Substitution: : Generation of substituted isoxazoles or pyrroles.

Scientific Research Applications

4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with a pyrrole core and various functional groups. It is a pyrrolidine derivative. The arrangement of fluorine atoms and hydroxyl groups give it unique chemical properties and potential biological activities.

Molecular Structure

The compound features:

- Molecular formula:

- Molecular weight: Approximately 348.30 g/mol.

Potential applications in scientific research

this compound has potential applications in scientific research. Studies on similar compounds indicate that modifications in substituent positions significantly affect the properties of the compound. The mechanism of action for compounds like this compound often relates to their interactions with biological targets. Data supporting these mechanisms often come from biological assays and computational modeling studies.

Other related compounds:

- 4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound is available for purchase from Sigma-Aldrich .

- 4-(4-FLUOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This is a rare and unique chemical offered by Sigma-Aldrich to early discovery researchers .

- 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: This compound has the molecular formula and a molecular weight of 411.4 g/mol .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be determined by the specific interactions and binding affinities of the compound.

Comparison with Similar Compounds

Core Modifications

- Compound 4 and 5 (): These isostructural thiazole derivatives share a planar molecular conformation but differ in halogen substituents (Cl vs. F at the 4-aryl position). Both exhibit two independent molecules per asymmetric unit, with slight conformational adjustments to accommodate halogen size differences.

- Compound 25 (): Replaces the isoxazole group with a 2-hydroxy-propyl substituent and introduces a 3-trifluoromethylphenyl group. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the parent compound .

- Compound 381681-03-4 (): Features a 4-chlorobenzoyl group instead of 4-fluorobenzoyl, a 4-methoxyphenyl group at position 5, and a dimethylaminopropyl chain at position 1. The chloro substituent reduces electron-withdrawing effects, while the methoxy group enhances solubility .

Crystal Packing and Isostructurality

- Compounds 4 and 5 (Cl vs. F) crystallize in triclinic $ P\bar{1} $ symmetry with nearly identical unit cell parameters, demonstrating that halogen substitution minimally disrupts overall packing.

Physicochemical Properties

- Key Trends: Fluorine and chlorine substituents reduce solubility in polar solvents compared to methoxy or dimethylamino groups. Higher melting points correlate with increased molecular rigidity (e.g., compound 20’s tert-butyl group) .

Biological Activity

4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H19F2N3O3. Its structure features a pyrrolone core substituted with fluorobenzoyl and fluorophenyl groups, as well as a hydroxyl group and a methylisoxazole moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing fluorinated aromatic rings have shown enhanced antimicrobial properties due to increased lipophilicity and altered electronic properties.

- Anticancer Activity : Some derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation or tumor growth.

Structure-Activity Relationships (SAR)

The SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:

- Fluorination : The introduction of fluorine atoms can enhance the binding affinity of the compound to target proteins due to increased hydrophobic interactions.

- Hydroxyl Group : The presence of a hydroxyl group may contribute to improved solubility and bioavailability.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against various pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Anticancer Studies :

A study evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer properties. -

Enzyme Inhibition :

Research on enzyme inhibition demonstrated that the compound effectively inhibited key enzymes involved in inflammatory pathways, leading to reduced inflammatory responses in vitro.

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one?

Methodological Answer:

The compound can be synthesized via base-assisted cyclization of precursor hydroxy-pyrrolone intermediates. For example:

- Step 1 : React a fluorobenzoyl-substituted pyrrolone (e.g., 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) with a fluorophenyl-containing reagent under basic conditions (e.g., KOH/EtOH) to form the core pyrrolone ring .

- Step 2 : Introduce the 5-methylisoxazole moiety via nucleophilic substitution or coupling reactions, optimizing reaction time (e.g., 12–24 hrs) and temperature (60–80°C) to achieve yields of ~40–63% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the final product .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, hydroxy proton at δ 10–12 ppm) .

- FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxy O-H stretch at ~3200 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ 386.1081 vs. observed 386.1232) to confirm purity .

- X-ray crystallography (if crystals are obtainable): Resolve the 3D structure, as demonstrated for related fluorophenyl-pyrrolone derivatives .

Advanced: How can the cyclization step be optimized to improve reaction yields?

Methodological Answer:

Yields depend on base selection , solvent polarity , and substituent electronic effects :

- Base Optimization : Strong bases (e.g., NaH) may accelerate cyclization but risk side reactions. Weak bases (e.g., K2CO3) in polar aprotic solvents (DMF) can enhance regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >50% .

- Substituent Tuning : Electron-withdrawing groups (e.g., fluorobenzoyl) stabilize intermediates, reducing byproduct formation .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

- Dynamic NMR : Resolve overlapping peaks caused by tautomerism (e.g., keto-enol equilibria in the pyrrolone ring) by analyzing variable-temperature NMR spectra .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing fluorophenyl vs. isoxazole protons) .

- Cross-Validation : Compare experimental FTIR data (e.g., carbonyl stretches) with computational predictions (DFT/B3LYP) to confirm assignments .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use X-ray crystallographic data (e.g., PDB ID A1IZ9) to model interactions with target enzymes or receptors .

- MD Simulations : Simulate solvation effects (e.g., water/PBS) to assess stability of the hydroxy-pyrrolone moiety under physiological conditions .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .

Advanced: How are structure-activity relationships (SAR) explored for this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Replace substituents systematically (e.g., 5-methylisoxazole → 5-ethyl or 5-phenyl) and test bioactivity in assays (e.g., enzyme inhibition) .

- Pharmacophore Mapping : Identify critical groups (e.g., fluorobenzoyl for target binding) using 3D-QSAR models .

- Metabolic Stability : Compare half-lives of analogs in microsomal assays to optimize the hydroxy group’s metabolic resistance .

Advanced: How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Temporarily protect the hydroxy group (e.g., acetylation) to enhance permeability, followed by enzymatic cleavage in vivo .

- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.